1-[4-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a thiophene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone. The thiophene derivative can be introduced through a substitution reaction, where the piperazine ring is functionalized with the thiophene moiety .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This often includes controlling the temperature, pH, and solvent systems used in the reactions. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anticancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-[4-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and thiophene moiety can contribute to its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone
- 1-[4-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone
- 1-[4-[4-[(5-Fluorothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone
Uniqueness
1-[4-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to the presence of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or functional material .
Properties
IUPAC Name |
1-[4-[4-[(5-methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-3-8-18(22-14)13-19-9-11-20(12-10-19)17-6-4-16(5-7-17)15(2)21/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJXYJYTBMUOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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